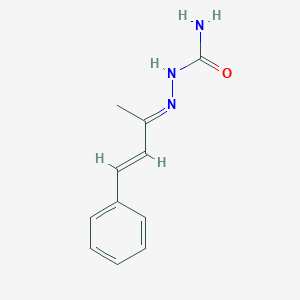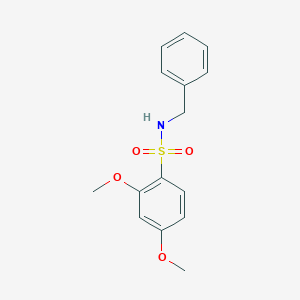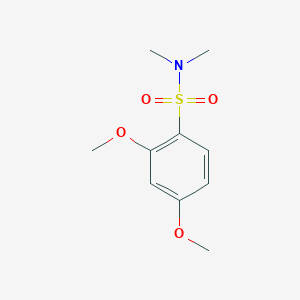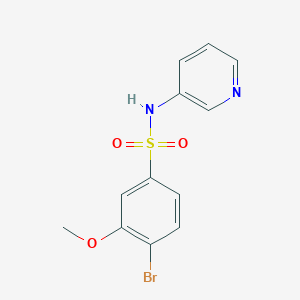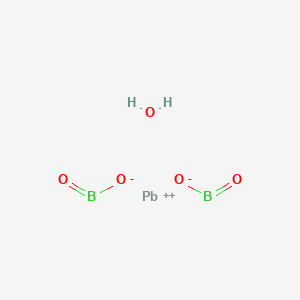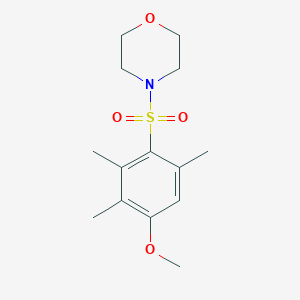
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether, also known as MTMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. MTMSP is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
Wirkmechanismus
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether exerts its biological effects through a variety of mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B and reduce the production of pro-inflammatory cytokines. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized using a variety of methods. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether research, including the development of novel synthesis methods, the exploration of its potential use in treating other diseases, and the investigation of its safety and efficacy in human clinical trials. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved biological activity.
Synthesemethoden
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been synthesized using a variety of methods, including the reaction of 4-chloro-2,3,5-trimethylphenol with morpholine and sodium sulfite, and the reaction of 4-(4-morpholinylsulfonyl)aniline with 2,3,5-trimethyl-4-chlorophenyl methyl ether. These methods have been optimized to produce high yields of pure this compound.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
4-(4-methoxy-2,3,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-10-9-13(18-4)11(2)12(3)14(10)20(16,17)15-5-7-19-8-6-15/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
ATUZVTKWLLZGDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
Löslichkeit |
44.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
